2-(5-Bromothiophen-2-yl)-4-chloropyrimidine
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Overview
Description
2-(5-Bromothiophen-2-yl)-4-chloropyrimidine is a heterocyclic compound that features both a thiophene and a pyrimidine ring in its structure. The presence of bromine and chlorine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine typically involves the coupling of 5-bromothiophene-2-carboxaldehyde with 4-chloropyrimidine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boronic acids or esters as reagents . The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF), and requires a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and environmentally friendly catalysts, such as fly ash: H2SO4, has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various substituted pyrimidines and thiophenes, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-4-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share a similar thiophene ring but differ in the presence of an oxadiazole moiety.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-substituted compounds: These compounds have similar brominated thiophene structures but differ in their additional substituents.
Uniqueness
2-(5-Bromothiophen-2-yl)-4-chloropyrimidine is unique due to its dual heterocyclic structure, which provides a versatile platform for further chemical modifications. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIMPYQPJKEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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